molecular formula C8H12ClF2N3O B1459626 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1351500-79-2

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1459626
CAS No.: 1351500-79-2
M. Wt: 239.65 g/mol
InChI Key: VOXRLGKMWIVDMS-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C8H12ClF2N3O and its molecular weight is 239.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2N3OC_9H_{10}F_2N_3O with a molecular weight of approximately 211.17 g/mol. The structure features a piperidine ring connected to a difluoromethyl-substituted oxadiazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular Formula C9H10F2N3O
Molecular Weight 211.17 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Histone Deacetylase Inhibition : Similar to other difluoromethyl-oxadiazoles, it has been shown to inhibit histone deacetylase (HDAC) enzymes, particularly HDAC6. This inhibition can lead to altered gene expression and subsequent effects on cell proliferation and apoptosis .
  • Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, suggesting potential applications in cancer therapy .

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties:

  • In Vitro Studies : In studies involving various cancer cell lines, the compound showed IC50 values indicating effective inhibition of cell growth. For example, it exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
  • Mechanism : The anticancer effect is believed to be mediated through HDAC inhibition leading to the accumulation of acetylated histones and modulation of gene expression involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

Preliminary studies suggest that compounds within the oxadiazole class may also exhibit anti-inflammatory properties. This could be relevant in conditions characterized by chronic inflammation where HDAC inhibitors have shown promise .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of various oxadiazole derivatives including this compound against human cancer cell lines. Results indicated significant inhibition rates compared to control groups .
  • Animal Models : In vivo studies using murine models have indicated that treatment with this compound can lead to tumor regression and prolonged survival rates in mice bearing xenograft tumors .

Properties

IUPAC Name

5-(difluoromethyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O.ClH/c9-6(10)8-12-7(13-14-8)5-1-3-11-4-2-5;/h5-6,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXRLGKMWIVDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351500-79-2
Record name 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 2
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 3
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 4
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 5
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 6
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

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